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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

Cat. No.: B1141823 Get Quote

In the intricate world of lipid signaling, ceramides and their phosphorylated derivatives stand

out as critical regulators of cellular fate. Among the myriad of species, the short-chain, cell-

permeable C2-Ceramide and its phosphorylated counterpart, C8-Ceramide-1-Phosphate (C8-

C1P), are widely utilized research tools. This guide provides an objective, data-driven

comparison of these two molecules, offering insights for researchers, scientists, and drug

development professionals.

At a Glance: Key Physicochemical and Biological
Properties
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Property
C8-Ceramide-1-Phosphate
(C8-C1P)

C2-Ceramide

Full Name
N-octanoyl-sphingosine-1-

phosphate
N-acetyl-D-erythro-sphingosine

Molecular Formula C₂₆H₅₂NO₅P C₂₀H₃₉NO₃

Molecular Weight 493.66 g/mol 341.5 g/mol

Primary Biological Role

Pro-survival, mitogenic, pro-

inflammatory, and anti-

inflammatory actions.[1][2][3]

[4]

Pro-apoptotic, cell cycle arrest,

induction of insulin resistance.

[1][4][5][6]

Mode of Action

Acts as both an intracellular

second messenger and an

extracellular ligand for G

protein-coupled receptors.[4]

[7]

Primarily acts intracellularly

after crossing the plasma

membrane; can be

metabolized to long-chain

ceramides.[5][8]

Solubility
More water-soluble than long-

chain C1P.

Water-soluble and cell-

permeable, often used to

mimic natural ceramides.[1][9]

[10]

Comparative Efficacy in Key Biological Processes
The functional dichotomy between ceramides and their 1-phosphate derivatives is a central

theme in sphingolipid research. While ceramides are often associated with cellular stress

responses like apoptosis and growth arrest, ceramide-1-phosphate (C1P) typically promotes

cell survival and proliferation.[1][4]

Inflammation
Both C8-C1P and C2-Ceramide have demonstrated the ability to modulate inflammatory

responses, albeit through different mechanisms and with varying outcomes depending on the

cellular context.
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Parameter
C8-Ceramide-1-
Phosphate

C2-Ceramide
Reference
Cells/Model

iNOS and Pro-

inflammatory Cytokine

Inhibition

Inhibitory Inhibitory

LPS-stimulated BV2

microglial cells and rat

primary microglia.[8]

[11][12]

Anti-inflammatory

Cytokine (IL-10)

Secretion

Induces Not reported to induce Macrophages.[3][13]

Pro-inflammatory

Cytokine (TNF-α)

Secretion

Suppresses (in

concert with IL-10

induction)

Can inhibit TLR4

signaling, interfering

with LPS interaction.

[8]

LPS-stimulated

RAW264.7 and

primary macrophages.

[13]

Neutrophil Superoxide

Generation
Not reported

Potentiates (< 1 µM)

and inhibits (> 1 µM)

fMet-Leu-Phe-

activated neutrophils.

[14]

Apoptosis and Cell Survival
The opposing roles of C8-C1P and C2-Ceramide are most evident in the regulation of

apoptosis.
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Parameter
C8-Ceramide-1-
Phosphate

C2-Ceramide
Reference
Cells/Model

Apoptosis Induction

Anti-apoptotic;

promotes cell survival.

[1][11]

Pro-apoptotic; induces

cell death.[15][16][17]

Human CD14+

monocytes, lung

epithelial cells, various

cancer cell lines.[1]

[11][15][17]

Bcl-2 Family Protein

Regulation

Upregulates anti-

apoptotic BCL-2.[11]

Can lead to the

release of pro-

apoptotic proteins like

cytochrome c.[16]

Human CD14+

monocytes.[11]

Caspase Activation
Inhibits caspase

cascade.[18]

Activates caspase-3.

[16][17]

Macrophages, non-

small cell lung cancer

cells.[17][18]

Reactive Oxygen

Species (ROS)

Production

Can mediate cell

growth via low levels

of ROS.[18]

Induces

overproduction of

ROS.[15]

Human non-small-cell

lung cancer H1299

cells.[15]

Signaling Pathways and Mechanisms of Action
The distinct biological effects of C8-C1P and C2-Ceramide are rooted in their differential

engagement of intracellular signaling cascades.

C8-Ceramide-1-Phosphate Signaling
C8-C1P exerts its pro-survival and migratory effects through the activation of several key

pathways. It can act intracellularly or through a putative G protein-coupled receptor on the cell

surface.[3][7][13]
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Caption: C8-C1P signaling pathway promoting cell survival and migration.

C2-Ceramide Signaling
C2-Ceramide, being cell-permeable, can directly influence intracellular targets. It is known to

activate protein phosphatases and can be metabolized into other sphingolipids, which then

exert biological effects. A key aspect of its action is the induction of insulin resistance through

the salvage pathway.[5]
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Caption: C2-Ceramide signaling pathways leading to distinct cellular outcomes.
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Experimental Protocols
Cell Viability and Apoptosis Assay (for C2-Ceramide)
This protocol is adapted from studies investigating ceramide-induced apoptosis in non-small

cell lung cancer cells.[17]

Objective: To quantify the effect of C2-Ceramide on cell viability and apoptosis.

Materials:

A549 or PC9 human non-small cell lung cancer cells

RPMI-1640 medium with 10% FBS

C2-Ceramide (N-acetyl-D-erythro-sphingosine)

Cell Counting Kit-8 (CCK-8)

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Culture: Culture A549 or PC9 cells in RPMI-1640 medium supplemented with 10% FBS

at 37°C in a 5% CO₂ incubator.

Cell Viability (CCK-8 Assay):

Seed cells in 96-well plates.

Treat cells with varying concentrations of C2-Ceramide (e.g., 0, 20, 50, 100, 200 µM) for

12, 24, and 36 hours.

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.

Measure the absorbance at 450 nm using a microplate reader.
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Apoptosis Analysis (Flow Cytometry):

Treat cells with the desired concentration of C2-Ceramide for 24 hours.

Harvest and wash the cells with cold PBS.

Resuspend cells in 1X binding buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.
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CCK-8 Assay
(Cell Viability)

Annexin V/PI Staining
(Apoptosis)

Measure Absorbance
(450 nm)
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Click to download full resolution via product page
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Caption: Experimental workflow for assessing C2-Ceramide-induced apoptosis.

Macrophage Migration Assay (for C8-C1P)
This protocol is based on the methodology used to assess the chemoattractant properties of

C8-C1P on human monocytes.[11]

Objective: To determine the chemotactic effect of C8-C1P on macrophages.

Materials:

Human CD14+ monocytes or RAW 264.7 macrophage cell line

Transwell inserts (e.g., 8.0 µm pore size)

Cell culture medium (e.g., RPMI-1640)

C8-Ceramide-1-Phosphate

Calcein-AM or other suitable cell stain

Procedure:

Cell Preparation: Isolate human CD14+ monocytes or culture RAW 264.7 cells. Resuspend

cells in serum-free medium.

Assay Setup:

Place Transwell inserts into a 24-well plate.

Add medium containing C8-C1P (e.g., 1 µM) to the bottom chamber. Add medium without

C8-C1P as a negative control.

Seed the prepared cells into the upper chamber of the Transwell inserts.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time (e.g., 4

hours).

Quantification:
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Remove non-migrated cells from the top surface of the insert membrane with a cotton

swab.

Fix and stain the migrated cells on the bottom surface of the membrane.

Count the number of migrated cells in several fields of view under a microscope.

Alternatively, dissociate the migrated cells and quantify them using a fluorescence-based

assay.
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Caption: Workflow for the macrophage transwell migration assay.

Conclusion
C8-Ceramide-1-Phosphate and C2-Ceramide, while structurally related, exhibit largely

opposing biological activities. C2-Ceramide is a widely used tool to induce cellular responses

characteristic of natural long-chain ceramides, such as apoptosis and cell cycle arrest. Its utility

is underscored by its cell permeability and its metabolic conversion to bioactive long-chain

species. In contrast, C8-C1P embodies the pro-survival and mitogenic functions of the

ceramide-1-phosphate class of lipids, acting through distinct signaling pathways to promote cell

growth, survival, and migration.

The choice between these two molecules is therefore entirely dependent on the research

question. For studies on apoptosis, insulin resistance, and the general cellular stress response,

C2-Ceramide is a suitable agent. For investigating pro-survival signaling, cell migration, and the

anti-apoptotic arm of the sphingolipid rheostat, C8-C1P is the molecule of choice. A thorough

understanding of their distinct mechanisms of action is paramount for the accurate

interpretation of experimental results and for the development of novel therapeutic strategies

targeting sphingolipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie
Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Ceramide and ceramide 1-phosphate in health and disease - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the
salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1141823?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828451/
https://www.ncbi.nlm.nih.gov/books/NBK25446/
https://www.ncbi.nlm.nih.gov/books/NBK25446/
https://pubmed.ncbi.nlm.nih.gov/31958571/
https://pubmed.ncbi.nlm.nih.gov/20137073/
https://pubmed.ncbi.nlm.nih.gov/20137073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10276168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10276168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of
Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

7. walshmedicalmedia.com [walshmedicalmedia.com]

8. Anti-inflammatory mechanism of exogenous C2 ceramide in lipopolysaccharide-stimulated
microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human
leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

10. addi.ehu.es [addi.ehu.es]

11. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative
features in human macrophages restraining the proinflammatory M1-like phenotype - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1)
regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

14. N-acetylsphingosine (C2-ceramide) inhibited neutrophil superoxide formation and
calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch
of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

16. preprints.org [preprints.org]

17. Ceramide induces the apoptosis of non-small cell lung cancer cells through the
Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

18. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]

To cite this document: BenchChem. [A Comparative Guide: C8-Ceramide-1-Phosphate vs.
C2-Ceramide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141823#c-8-ceramide-1-phosphate-in-comparison-
to-c2-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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